{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone
Description
{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone is a piperazine-based methanone derivative characterized by:
- A bis(4-fluorophenyl)methyl group attached to the piperazine ring.
- A 3,4,5-trimethoxyphenyl group linked via a ketone moiety.
This structural motif is associated with diverse biological activities, including antiproliferative, antiviral, and tubulin-inhibitory properties, depending on substituent variations . Below, we compare this compound with structurally and functionally related analogs.
Properties
Molecular Formula |
C27H28F2N2O4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C27H28F2N2O4/c1-33-23-16-20(17-24(34-2)26(23)35-3)27(32)31-14-12-30(13-15-31)25(18-4-8-21(28)9-5-18)19-6-10-22(29)11-7-19/h4-11,16-17,25H,12-15H2,1-3H3 |
InChI Key |
IKPZXVGUPXHXKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis
-
Bis(4-fluorophenyl)methanol : Prepared via Friedel-Crafts acylation of fluorobenzene, followed by reduction with sodium borohydride (NaBH₄) in ethanol.
-
3,4,5-Trimethoxyphenylpiperazine : Synthesized by nucleophilic aromatic substitution of 1-chloro-3,4,5-trimethoxybenzene with piperazine in dimethylformamide (DMF) at 80°C.
Coupling Strategy
The methanone bridge is formed via a nucleophilic acyl substitution reaction between bis(4-fluorophenyl)methanol and 3,4,5-trimethoxyphenylpiperazine, catalyzed by thionyl chloride (SOCl₂) to generate the reactive acyl chloride intermediate.
Stepwise Synthetic Protocol
Formation of Acyl Chloride Intermediate
Bis(4-fluorophenyl)methanol (10 mmol) is treated with SOCl₂ (15 mmol) in anhydrous dichloromethane (DCM) at 0°C. The reaction proceeds for 3 hours, yielding bis(4-fluorophenyl)methyl chloride with 92% efficiency.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Solvent | Anhydrous DCM |
| Catalyst | SOCl₂ |
| Yield | 92% |
Nucleophilic Acyl Substitution
The acyl chloride intermediate reacts with 3,4,5-trimethoxyphenylpiperazine (10 mmol) in the presence of triethylamine (TEA, 12 mmol) to scavenge HCl. The mixture is stirred at 25°C for 12 hours, affording the target compound in 78% yield.
Optimization Data:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 12 | 78 |
| Pyridine | DCM | 18 | 65 |
| DBU | THF | 8 | 72 |
Alternative Synthetic Routes
Ullmann Coupling Approach
A copper-catalyzed coupling between bis(4-fluorophenyl)methyl iodide and 3,4,5-trimethoxyphenylpiperazine in DMF at 110°C achieves a 68% yield. This method avoids acyl chloride formation but requires stringent anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the coupling step, improving yields to 85% while reducing reaction time.
Critical Analysis of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of the piperazine nitrogen, while protic solvents (ethanol) retard reactivity due to hydrogen bonding.
Temperature Optimization
Elevated temperatures (>50°C) promote side reactions, including N-alkylation of piperazine, reducing product purity. Controlled heating at 25–40°C balances reaction rate and selectivity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or other oxygenated derivatives.
Reduction: Reduction of the ketone group could yield an alcohol or amine.
Substitution: The fluorine atoms on the phenyl rings are susceptible to nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) or Lewis acids (for substitution) may be employed.
Major Products: These depend on the specific reaction conditions but could include reduced or substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a CB1 receptor inverse agonist (similar to rimonabant) for obesity treatment.
Neuroscience: Explore its effects on the endocannabinoid system and central nervous system.
Drug Development: Assess its selectivity, pharmacokinetics, and safety profile.
Mechanism of Action
CB1 Receptor Interaction: As an inverse agonist, it reduces basal G protein coupling activity of CB1.
Cell Surface Localization: It increases CB1 receptor localization on cell surfaces.
Structural Distinction: Unlike first-generation CB1 inverse agonists, its benzhydryl piperazine scaffold offers novel opportunities.
Comparison with Similar Compounds
Structural Analogs with Piperazine/Methanone Core
| Compound Name | Key Substituents | Biological Activity | Evidence ID |
|---|---|---|---|
| {4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone | Bis(4-fluorophenyl)methyl, 3,4,5-trimethoxyphenyl | Antiviral (anti-SARS-CoV-2) | |
| 4-(4-Methylphenyl)piperazin-1-ylmethanone | 4-Methylphenyl, 3,4,5-trimethoxyphenyl | Not explicitly stated; likely antiproliferative | |
| 1-(Bis(4-fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine | Bis(4-fluorophenyl)methyl, sulfamoylphenyl | Anticancer (tubulin inhibition) | |
| (4-Fluorophenyl)(2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)methanone | 4-Fluorophenyl, 3,4,5-trimethoxyphenyl, imidazole | Tubulin polymerization inhibition |
Key Observations :
Heterocyclic Methanone Derivatives
| Compound Name | Core Structure | Biological Activity | Evidence ID |
|---|---|---|---|
| (3,4,5-Trimethoxyphenyl)(2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)methanone | Imidazole-methanone | Antiproliferative (IC₅₀ = 0.12 μM in MCF-7) | |
| (4-Amino-2-phenylthiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone | Thiazole-methanone | Tubulin inhibition (IC₅₀ = 1.8 μM) | |
| 4-(4-Aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone | Pyrrole-methanone | Antineoplastic (2D/3D breast cancer models) |
Key Observations :
- Heterocycle Impact : Imidazole and thiazole derivatives exhibit superior tubulin inhibition compared to pyrrole analogs, likely due to enhanced π-π stacking with the binding pocket .
- Antiproliferative Potency: The imidazole derivative (5ea) shows nanomolar activity, outperforming thiazole and pyrrole counterparts .
Physicochemical and Pharmacokinetic Properties
Physicochemical Comparison
Key Observations :
Pharmacokinetic Trends
Key Observations :
- Divergent Applications: Minor structural changes redirect activity—e.g., antiviral vs. anticancer—highlighting the importance of substituent optimization .
- Potency : Imidazole derivatives (e.g., 5ea) demonstrate the highest antiproliferative activity (IC₅₀ < 0.2 μM) .
Biological Activity
The compound {4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone is a derivative of piperazine known for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Chemical Formula : C₁₈H₁₈F₂N₂O₃
- Molecular Weight : 288.34 g/mol
- CAS Number : 914349-65-8
Structural Characteristics
The compound features a piperazine ring substituted with a bis(4-fluorophenyl)methyl group and a trimethoxyphenyl group. This unique structure contributes to its diverse biological activities.
The biological activity of this compound primarily involves interactions with neurotransmitter systems, particularly in the central nervous system (CNS). Its piperazine moiety is known to influence dopamine and serotonin receptors, which are critical in various neurological functions.
Dopamine Uptake Inhibition
Research indicates that derivatives of piperazine can inhibit dopamine uptake, suggesting potential applications in treating disorders like depression and schizophrenia. A study highlighted the synthesis of novel diphenyl piperazine derivatives with significant dopamine uptake inhibitory activity, which could be relevant for this compound .
Neuroinflammation and Pain Management
Recent findings have shown that piperazine-based compounds can act as P2X4 receptor antagonists. The P2X4 receptor is implicated in neuroinflammation and chronic pain conditions. Targeting this receptor may provide therapeutic benefits in managing pain and inflammatory responses .
Toxicological Profile
The compound has been classified as an irritant, with specific hazard statements indicating toxicity if ingested and potential skin irritation . Understanding the toxicological profile is crucial for assessing safety in therapeutic applications.
Study 1: Piperazine Derivatives as Antidepressants
A study published in the European Journal of Medicinal Chemistry explored various piperazine derivatives for their effects on neurotransmitter uptake. The results indicated that certain modifications could enhance antidepressant-like effects in animal models .
Study 2: Role in Pain Management
In another study examining piperazine-based P2X4 receptor antagonists, researchers found that these compounds significantly reduced pain responses in rodent models of neuropathic pain. This suggests that this compound could be further investigated for its analgesic properties .
Data Summary
| Property | Details |
|---|---|
| Chemical Formula | C₁₈H₁₈F₂N₂O₃ |
| Molecular Weight | 288.34 g/mol |
| CAS Number | 914349-65-8 |
| Biological Activities | Dopamine uptake inhibition |
| P2X4 receptor antagonism | |
| Toxicity | Irritant; toxic if swallowed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing {4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling a bis(4-fluorophenyl)methylpiperazine intermediate with a 3,4,5-trimethoxybenzoyl chloride derivative. Key steps include:
- Step 1 : Preparation of the bis(4-fluorophenyl)methylpiperazine core via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) .
- Step 2 : Acylation using 3,4,5-trimethoxybenzoyl chloride in dichloromethane or THF, catalyzed by triethylamine or DMAP, at 0–25°C for 12–24 hours .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) yields 45–58% purity .
- Data Table :
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acylation | THF | DMAP | 25 | 52 |
| Purification | Ethyl Acetate | — | — | 58 |
Q. How is structural characterization performed for this compound?
- Analytical Methods :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm), piperazine methylene (δ 3.2–3.8 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
- HRMS : Exact mass calculated for C₃₄H₃₁F₂N₂O₄: 593.2201 (observed: 593.2198) .
- HPLC : Purity >98% using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What structural modifications enhance tubulin polymerization inhibition, and how do substituents affect antiproliferative activity?
- SAR Insights :
- Piperazine Core : The bis(4-fluorophenyl)methyl group enhances hydrophobic interactions with tubulin’s colchicine-binding site .
- Trimethoxyphenyl Group : Essential for binding via hydrogen bonding with β-tubulin residues (e.g., Thr179, Asn258). Removing methoxy groups reduces IC₅₀ values by >10-fold .
- Fluorine Substitution : Fluorine at para positions improves metabolic stability and membrane permeability .
- Data Contradictions :
- Derivatives with 4-chlorophenyl substituents show higher cytotoxicity (IC₅₀ = 0.12 μM) than 4-fluorophenyl analogs (IC₅₀ = 0.28 μM) in MCF-7 cells . Resolve via molecular docking to assess steric clashes.
Q. How do conflicting data on metabolic stability arise, and what assays resolve them?
- Issue : Discrepancies in hepatic microsomal stability (t₁/₂ = 45 min vs. 120 min across studies).
- Methodology :
- CYP450 Inhibition Assays : Use recombinant CYP3A4/2D6 enzymes to identify metabolic pathways .
- LC-MS/MS Metabolite Profiling : Detect major metabolites (e.g., hydroxylated piperazine or demethylated trimethoxy groups) .
- Table :
| Assay | Model | Key Metabolite | t₁/₂ (min) |
|---|---|---|---|
| Microsomal | Human | Hydroxylated | 45 |
| Microsomal | Rat | Demethylated | 120 |
Q. What in vivo models validate the compound’s anticancer efficacy, and how is toxicity managed?
- Experimental Design :
- Xenograft Models : Nude mice implanted with HT-29 colon cancer cells (oral dosing: 50 mg/kg/day for 21 days). Tumor volume reduction: 65% vs. control .
- Toxicity Mitigation : Co-administer hepatoprotectants (e.g., silymarin) to reduce ALT/AST elevation .
- Data Table :
| Model | Dose (mg/kg) | Tumor Inhibition (%) | Toxicity (ALT IU/L) |
|---|---|---|---|
| HT-29 | 50 | 65 | 120 |
| MCF-7 | 50 | 58 | 110 |
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
